SMARCA2-IN-4 Exhibits a Distinct Three-Point Bromodomain Affinity Profile with Kd Values of 124, 262, and 417 nM
SMARCA2-IN-4 binds to PB1(5), SMARCA2B, and SMARCA4 with Kd values of 124 nM, 262 nM, and 417 nM, respectively [1]. This three-point affinity profile is distinct from other SWI/SNF bromodomain inhibitors. For instance, LM146, a PB1 bromodomain inhibitor, exhibits Kd values of 110 nM for PB1(5) and 61 nM for SMARCA2B, demonstrating a 34-fold selectivity for PB1(5) over SMARCA2 . In contrast, SMARCA2-IN-4 provides a more balanced inhibition across these targets. Another comparator, Bromodomain inhibitor-13, shows Kd values of 30 nM for PB1(5), 37 nM for SMARCA2, and 53 nM for SMARCA4 . SMARCA2-IN-4's affinity gradient (124 nM > 262 nM > 417 nM) positions it as a compound with moderate potency but a defined binding spectrum.
| Evidence Dimension | Binding Affinity (Kd, nM) |
|---|---|
| Target Compound Data | PB1(5): 124 nM; SMARCA2B: 262 nM; SMARCA4: 417 nM |
| Comparator Or Baseline | LM146: PB1(5) 110 nM, SMARCA2B 61 nM; Bromodomain inhibitor-13: PB1(5) 30 nM, SMARCA2 37 nM, SMARCA4 53 nM |
| Quantified Difference | SMARCA2-IN-4 has 2.1-fold higher Kd for SMARCA2B vs LM146; 7.1-fold higher Kd for SMARCA2 vs Bromodomain inhibitor-13 |
| Conditions | Isothermal Titration Calorimetry (ITC) |
Why This Matters
The defined three-point binding profile makes SMARCA2-IN-4 a valuable tool for dissecting the functional roles of specific bromodomains within the SWI/SNF complex.
- [1] Sutherell CL, Tallant C, Monteiro OP, Yapp C, Fuchs JE, Fedorov O, Siejka P, Müller S, Knapp S, Brenton JD, von Delft F, Conway SJ. Identification and Development of 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Inhibitors Targeting Bromodomains within the Switch/Sucrose Nonfermenting Complex. J Med Chem. 2016 May 26;59(10):5095-101. View Source
